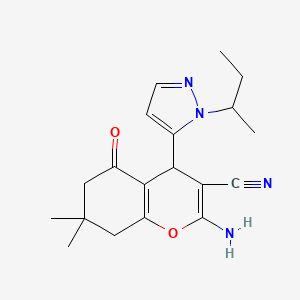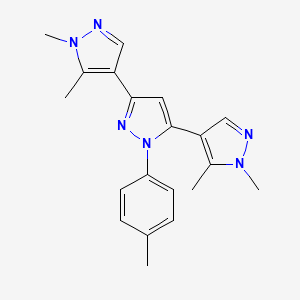![molecular formula C21H16O4 B14925691 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14925691.png)
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
The synthesis of 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is usually stirred at room temperature or under reflux conditions until the desired product precipitates out .
Análisis De Reacciones Químicas
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3).
Aplicaciones Científicas De Investigación
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and regulation. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride: This compound has a similar structure but with a chloride group instead of the hydroxyl and methyl groups.
(2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: This compound has a bromophenyl group instead of the hydroxyl and methyl groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has dichlorophenyl and methoxyphenyl groups, making it structurally different but functionally similar in terms of its chemical reactivity
Propiedades
Fórmula molecular |
C21H16O4 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-3-[(E)-3-(4-phenylphenyl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C21H16O4/c1-14-13-19(23)20(21(24)25-14)18(22)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-13,23H,1H3/b12-9+ |
Clave InChI |
BVAZKAKOPLLMDY-FMIVXFBMSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3)O |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925618.png)

![N,1-bis(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925626.png)
![4-bromo-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14925628.png)
![1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925637.png)
![methyl 5-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14925649.png)
![Methyl 5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14925654.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine](/img/structure/B14925669.png)
![6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925671.png)
![Ethyl 1-ethyl-6-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14925675.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925677.png)

![Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14925700.png)
